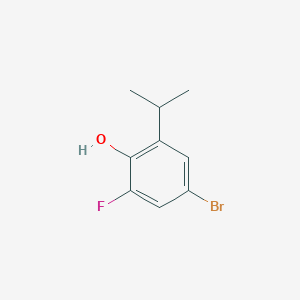

4-Bromo-2-fluoro-6-isopropylphenol

Description

Contextual Significance of Halogenated Isopropylphenols in Organic Synthesis

Halogenated phenols are a class of organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring that is also substituted with one or more halogen atoms. naturvardsverket.se These compounds, including halogenated isopropylphenols, are of considerable interest in organic synthesis due to the versatile reactivity imparted by the combination of the hydroxyl and halogen functional groups. The hydroxyl group can direct electrophilic substitution to specific positions on the aromatic ring and can be converted into other functional groups. oregonstate.edu The halogen atoms, in turn, serve as reactive handles for a variety of cross-coupling reactions, allowing for the construction of more complex molecular architectures. frontiersin.org

The presence of an isopropyl group, as seen in 4-Bromo-2-fluoro-6-isopropylphenol, adds another layer of utility. The bulky nature of the isopropyl group can influence the regioselectivity of reactions by sterically hindering certain positions on the aromatic ring. This steric influence is a critical tool for chemists to control the outcome of a reaction and synthesize specific isomers of a desired product. Furthermore, the isopropyl group can modulate the electronic properties and lipophilicity of the molecule, which is particularly important in the design of bioactive compounds and advanced materials.

Overview of Research Trajectories for Aryl Halide and Phenolic Systems

The fields of aryl halide and phenolic chemistry are mature yet continually evolving areas of research. Aryl halides, which are organic compounds containing a halogen atom bonded to a benzene ring, are fundamental starting materials in a vast array of chemical transformations. universalclass.com Research in this area has historically focused on nucleophilic aromatic substitution and the formation of Grignard and organolithium reagents. However, the advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, has revolutionized the use of aryl halides, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and selectivity. frontiersin.orgacs.org

Phenolic systems have also been the subject of extensive research. The acidic nature of the phenolic hydroxyl group and its ability to activate the aromatic ring towards electrophilic substitution are cornerstone concepts in organic chemistry. oregonstate.edu Contemporary research often focuses on developing new methods for the selective functionalization of phenols, including C-H activation and late-stage functionalization of complex molecules. oregonstate.edu There is also significant interest in the application of phenols and their derivatives in areas such as polymer chemistry, materials science, and medicinal chemistry, where the phenolic moiety can impart desirable properties like antioxidant activity or the ability to form hydrogen bonds. oregonstate.edunih.gov The convergence of these research trajectories, particularly in the development of novel catalytic methods, continues to expand the synthetic utility of molecules like this compound, which contain both aryl halide and phenolic functionalities.

Historical Perspective on the Synthesis and Reactivity of Substituted Phenols

The history of substituted phenols dates back to the 19th century, with the isolation of phenol (B47542) itself from coal tar. nih.gov Early work focused on understanding the fundamental reactivity of the phenolic ring, particularly its propensity for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. oregonstate.edu These reactions were often difficult to control, leading to mixtures of products.

The 20th century saw significant advancements in the synthesis of substituted phenols. The development of methods like the Fries rearrangement, the Bamberger rearrangement, and the hydrolysis of diazonium salts provided more controlled routes to specific phenolic isomers. libretexts.org The Williamson ether synthesis, though primarily for ethers, also played a role in the protection and subsequent deprotection of the phenolic hydroxyl group, allowing for selective reactions at other sites on the aromatic ring. manchesterorganics.com

A major breakthrough in the synthesis of highly substituted phenols has been the development of transition-metal-catalyzed cross-coupling reactions. nih.gov These methods allow for the precise introduction of a wide variety of substituents onto the phenolic ring, often under mild reaction conditions. organic-chemistry.org Another significant advancement is the ipso-hydroxylation of arylboronic acids, providing a direct and often high-yielding route to phenols from readily available starting materials. nih.gov These modern synthetic tools have made complex substituted phenols, which were once synthetically challenging to access, readily available for investigation in various scientific disciplines.

Interactive Data Table: Properties of Related Phenolic Compounds

The following table provides data on phenolic compounds structurally related to this compound, offering insights into how different substituents affect the physical and chemical properties of the molecule.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 4-Bromo-2-fluorophenol (B1271925) | 2105-94-4 | C₆H₄BrFO | 191.00 | 79 °C at 7 mmHg |

| 4-Bromo-2,6-diisopropylphenol | 2432-03-3 | C₁₂H₁₇BrO | 257.17 | Not available |

| 2-Isopropylphenol | 88-69-7 | C₉H₁₂O | 136.19 | Not available |

| 4-Bromo-2-fluoroanisole | 2357-52-0 | C₇H₆BrFO | 205.02 | 84 °C at 7 mmHg |

| 2-Bromo-4-fluorophenol | 496-69-5 | C₆H₄BrFO | 191.00 | Not available |

Properties

Molecular Formula |

C9H10BrFO |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

4-bromo-2-fluoro-6-propan-2-ylphenol |

InChI |

InChI=1S/C9H10BrFO/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5,12H,1-2H3 |

InChI Key |

XNOZGQLLGPMNPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC(=C1)Br)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Fluoro 6 Isopropylphenol

Strategies for ortho-Halogenation and Isopropyl Introduction on Phenolic Scaffolds

The regioselective introduction of substituents onto a phenolic ring is a cornerstone of synthetic organic chemistry. The hydroxyl group is an activating, ortho-, para-directing group, which can make selective substitution challenging.

Direct Bromination and Fluorination Approaches

Direct halogenation of phenols is a common method for introducing halogen atoms to the aromatic ring. However, controlling the regioselectivity can be difficult, often leading to a mixture of isomers. scientificupdate.com

Bromination: The direct bromination of a phenol (B47542) typically yields a mixture of ortho- and para-brominated products. For instance, the bromination of 2-fluorophenol (B130384) with bromine in dichloromethane results in the formation of 4-bromo-2-fluorophenol (B1271925) in high yield. chemicalbook.com This indicates that the para position is highly favored for bromination in this specific substrate. To achieve ortho-bromination, directing group strategies or specific catalysts are often necessary. scientificupdate.com For example, amine-catalyzed ortho-bromination with N-bromosuccinimide (NBS) has been reported to improve selectivity. scientificupdate.com

Fluorination: Direct fluorination of phenols is often more challenging due to the high reactivity of fluorinating agents. Electrophilic fluorinating reagents like Selectfluor™ are commonly used under controlled conditions. guidechem.com

A plausible direct approach to 4-bromo-2-fluoro-6-isopropylphenol could start from 2-fluoro-6-isopropylphenol (B14039784). Bromination of this substrate would likely lead to the desired product, as the para position is blocked by the isopropyl group, and the hydroxyl group would direct the bromine to the remaining vacant ortho and para positions. However, the presence of two activating groups (hydroxyl and isopropyl) could lead to over-bromination.

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Fluorophenol | Bromine in Dichloromethane | 4-Bromo-2-fluorophenol | 90% | chemicalbook.com |

Selective Isopropyl Group Introduction via Alkylation or Rearrangement

The introduction of an isopropyl group onto a phenolic ring can be achieved through Friedel-Crafts alkylation or related reactions.

Alkylation: Phenols can be alkylated with reagents like isopropyl halides or propene in the presence of a Lewis acid catalyst. However, these reactions often suffer from issues like polyalkylation and rearrangement of the alkyl group. A highly ortho-selective alkylation of phenol with 2-propanol has been achieved in supercritical water without a catalyst, producing 2-isopropylphenol as the main product. researchgate.net This method relies on the unique properties of supercritical water to control selectivity. researchgate.net

Rearrangement: The Fries rearrangement of phenyl isobutyrate could potentially be used to introduce an isopropyl ketone, which could then be reduced to the isopropyl group.

A strategy for the target molecule could involve the alkylation of 4-bromo-2-fluorophenol with an isopropylating agent. The directing effects of the existing substituents would play a crucial role in the regioselectivity of this reaction.

Multi-step Total Synthesis Pathways

Due to the challenges in achieving the desired regioselectivity through direct substitution, multi-step total synthesis is often the preferred approach for complex substituted phenols.

Convergent and Linear Synthetic Strategies

Linear Synthesis: A linear synthesis would involve the sequential introduction of the functional groups onto a starting phenol or benzene (B151609) derivative. For example, one could start with 2-fluorophenol, introduce the isopropyl group at the 6-position, and then brominate at the 4-position. The order of these steps would be critical to ensure the desired regiochemistry.

Convergent Synthesis: A convergent approach would involve the synthesis of two or more fragments that are then combined to form the final product. While less common for a molecule of this size, a convergent strategy could theoretically involve the coupling of a pre-functionalized aromatic ring with another component.

A reported synthesis of 2-bromo-4-fluoro-6-methylphenol, a structurally related compound, utilizes a two-step linear approach starting from 2-methyl-4-fluoroaniline. google.com This involves a diazotization-hydrolysis reaction to form the phenol, followed by bromination. google.com A similar strategy could be envisioned for this compound, starting from a corresponding aniline (B41778).

Precursor Design and Retrosynthetic Analysis

Retrosynthetic analysis is a powerful tool for planning a multi-step synthesis. youtube.comamazonaws.com By working backward from the target molecule, one can identify key disconnections and suitable starting materials.

For this compound, a retrosynthetic analysis might suggest the following disconnections:

C-Br bond: This disconnection leads to 2-fluoro-6-isopropylphenol as a precursor. The forward reaction would be a selective bromination.

C-F bond: This is a less common disconnection, as the introduction of fluorine often occurs early in the synthesis.

C-isopropyl bond: This leads to 4-bromo-2-fluorophenol as a precursor. The forward reaction would be a Friedel-Crafts alkylation or a similar process.

C-OH bond: This suggests a precursor such as a substituted aniline that can be converted to the phenol via a Sandmeyer-type reaction.

A plausible retrosynthetic pathway is shown below:

(Image depicting the retrosynthetic analysis of this compound, showing potential disconnections and precursor molecules)

This analysis highlights that a key intermediate could be either 2-fluoro-6-isopropylphenol or 4-bromo-2-fluorophenol. The availability and ease of synthesis of these precursors would influence the chosen synthetic route. The synthesis of 4-bromo-2-fluorophenol from 2-fluorophenol is a known high-yielding reaction. chemicalbook.com

Emerging Synthetic Techniques

Modern synthetic chemistry offers new tools that could be applied to the synthesis of this compound.

C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of arenes. beilstein-journals.org This could potentially allow for the direct introduction of the bromine or isopropyl group at a specific position on a pre-functionalized phenol, avoiding the need for pre-installed directing groups.

Enzymatic Halogenation: Halogenase enzymes offer a highly selective method for the halogenation of aromatic compounds. nih.gov These biocatalysts can install halogen atoms with regioselectivities that are often difficult to achieve with traditional chemical methods. nih.gov While not yet a mainstream industrial process, enzymatic halogenation represents a promising future direction for the synthesis of halogenated phenols. nih.gov

Directed ortho-Metalation (DoM): DoM is a powerful technique for the regioselective functionalization of aromatic rings. researchgate.netthieme-connect.com By using a directing group, typically a protected hydroxyl group, a metalating agent like an organolithium reagent can deprotonate the ortho position, which can then be quenched with an electrophile. This strategy could be employed to introduce the fluorine or isopropyl group at the desired position with high selectivity. thieme-connect.com

| Technique | Description | Potential Application |

| C-H Activation | Direct functionalization of C-H bonds catalyzed by transition metals. | Regioselective bromination or isopropylation of a phenolic precursor. |

| Enzymatic Halogenation | Use of halogenase enzymes for selective halogenation. | Highly selective bromination of 2-fluoro-6-isopropylphenol. |

| Directed ortho-Metalation | Regioselective functionalization via a directing group and organometallic intermediates. | Introduction of the fluorine or isopropyl group at a specific ortho position. |

Catalytic Methods for Directed C-H Functionalization

The synthesis of highly substituted phenols such as this compound can be approached through directed C-H functionalization, a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds. While a specific catalytic C-H functionalization method for this compound is not extensively detailed in the available literature, analogous transformations on similar aromatic systems provide a strong basis for potential synthetic routes.

Palladium-catalyzed C-H activation is a prominent method in this field. Research has demonstrated the construction of biaryl sulfonamides via Pd(II)-catalyzed cross-coupling of C(sp2)-H bonds with iodobenzenesulfonamides iisermohali.ac.in. Such methodologies could be adapted for the arylation of a suitable phenol precursor. For instance, a 2-fluoro-6-isopropylphenol starting material could potentially undergo regioselective C-H bromination or arylation at the C4 position, guided by the directing effect of the hydroxyl group. The development of enantioenriched polyaryl unnatural amino acid motifs through successive diastereoselective C(sp3)-H arylation and Suzuki coupling further highlights the versatility of palladium catalysis in functionalizing complex molecules iisermohali.ac.in.

Organic photoredox catalysis has also emerged as a valuable tool for p-selective (sp2)-C–H functionalization of electron-rich arenes for acylation and alkylation reactions rsc.org. This approach could theoretically be applied to introduce the isopropyl group or another functional handle onto a pre-brominated and fluorinated phenol core, taking advantage of the directing influence of the existing substituents.

Table 1: Comparison of Potential Catalytic C-H Functionalization Strategies

| Catalytic System | Potential Application in Synthesis | Advantages | Challenges |

| Palladium(II) Catalysis | Regioselective bromination or arylation at the C4 position of a 2-fluoro-6-isopropylphenol precursor. | High efficiency and selectivity, well-established methodology. | Catalyst cost, potential for competing side reactions. |

| Organic Photoredox Catalysis | Introduction of the isopropyl group to a brominated and fluorinated phenol. | Mild reaction conditions, use of visible light as a sustainable energy source. | Substrate scope limitations, potential for over-functionalization. |

Flow Chemistry and Continuous Processing in Phenol Synthesis

Flow chemistry offers significant advantages over traditional batch processing for the synthesis of substituted phenols, including improved safety, scalability, and reaction control. The synthesis of meta-substituted phenol derivatives has been successfully demonstrated using microreactor technologies for biphasic gas-liquid reactions researchgate.netacs.orgacs.org. These systems, which can involve a T-junction capillary microreactor for optimization and a tube-in-tube microreactor for gram-scale synthesis, have been shown to drastically reduce reaction times compared to batch systems researchgate.netacs.orgacs.org. For example, the total sequence time for an oxidative Heck/dehydrogenation reaction was reduced from 2160 minutes in a batch system to 130 minutes in a microchemical system researchgate.netacs.org.

The application of flow chemistry to the synthesis of this compound could involve the continuous bromination of 2-fluoro-6-isopropylphenol. A solution of the starting material could be continuously mixed with a brominating agent in a microreactor, allowing for precise control of reaction temperature, pressure, and residence time. This would likely lead to higher yields and selectivity compared to batch bromination, which can be prone to over-bromination and the formation of impurities. The use of polymer-supported reagents and scavengers within a flow system can also streamline the purification process by avoiding traditional aqueous extractions and column chromatography nih.gov.

Table 2: Key Parameters in Flow Synthesis of Substituted Phenols

| Parameter | Importance in Flow Synthesis | Example from Literature |

| Reaction Temperature | Influences reaction rate and yield. In one study, yields increased with temperature up to 70 °C acs.org. | Optimized at 70 °C for an oxidative Heck/dehydrogenation reaction acs.org. |

| Oxygen Pressure | Crucial for oxidative reactions, especially at higher temperatures acs.org. | A pressure of 5.0 atm was used to complete a reaction at 120 °C acs.org. |

| Residence Time | Determines the extent of reaction. Short residence times can prevent degradation of products nih.gov. | Residence times of less than 2.4 seconds for lithiation and 2.1 seconds for coupling were used to avoid degradation nih.gov. |

| Flow Rate | Affects mixing and reaction time. Increased flow rates can improve conversion nih.gov. | Increased to 20 mL/min to improve conversion in a specific coupling reaction nih.gov. |

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods provide alternative, often milder, routes for the synthesis and modification of halogenated phenols. Photoelectrochemistry, which combines both approaches, can achieve reactions that are difficult to accomplish by either method alone rsc.org.

Direct photolysis has been studied for the degradation of bromophenols, where the primary photochemical process often involves the homolysis of the carbon-bromine bond researchgate.netacs.org. While typically used for degradation studies, this reactivity could be harnessed in a synthetic context, for example, by generating a radical species that could then be trapped by another reagent.

Electrochemical methods have been investigated for the homo-coupling of brominated phenols to form 2,2'-biphenyl derivatives researchgate.net. This suggests the potential for electrochemical activation of the bromine atom in a precursor to this compound, enabling subsequent coupling reactions. A patent describes a preparation method for 2-bromo-4-fluoro-6-methylphenol that involves a bromination reaction where bromine is added dropwise, followed by the addition of hydrogen peroxide google.com. This suggests an oxidative bromination process that could potentially be adapted for electrochemical synthesis.

Purification and Isolation Protocols

The purification of this compound from a reaction mixture would likely involve a series of steps to remove unreacted starting materials, reagents, and byproducts. A common initial step is to quench the reaction mixture, for example, by pouring it into water containing a reducing agent like sodium bisulfite to remove excess bromine chemicalbook.com.

Following quenching, an extraction with an organic solvent such as dichloromethane would be performed to separate the desired product from the aqueous phase chemicalbook.com. The combined organic extracts are then typically washed with a saturated sodium bicarbonate solution to remove any acidic impurities and subsequently dried over an anhydrous drying agent like magnesium sulfate chemicalbook.com. Finally, the solvent is removed by evaporation to yield the crude product chemicalbook.com.

For higher purity, distillation is a common method for purifying phenols. In the production of high-purity phenol, distillation is used to remove impurities such as methyl benzofurans google.com. A patent describes a process for purifying impure phenols produced by the cleavage of cumene hydroperoxide, which involves distillation with a higher boiling organic solvent like a polyalkylene glycol google.com. This azeotropic distillation can be effective in removing color-forming impurities. For a solid compound like this compound, recrystallization from a suitable solvent system would be a standard final purification step to obtain a highly pure crystalline product.

Table 3: Common Purification Techniques for Halogenated Phenols

| Purification Step | Purpose | Example Reagents/Conditions |

| Quenching | To stop the reaction and remove excess reagents. | Pouring the reaction mixture into water with sodium bisulfite chemicalbook.com. |

| Extraction | To separate the product from the aqueous phase. | Use of dichloromethane as the organic solvent chemicalbook.com. |

| Washing | To remove acidic or basic impurities. | Washing with saturated sodium bicarbonate solution chemicalbook.com. |

| Drying | To remove residual water from the organic phase. | Use of anhydrous magnesium sulfate chemicalbook.com. |

| Distillation | To purify by separating components based on boiling points. | Steam distillation or distillation with a high-boiling solvent google.comgoogle.com. |

| Recrystallization | To obtain a highly pure crystalline solid product. | Dissolving the crude product in a hot solvent and allowing it to cool. |

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Fluoro 6 Isopropylphenol

Elucidation of Reaction Mechanisms in Halogenation and Alkylation

The primary mechanism for halogenation and alkylation of 4-Bromo-2-fluoro-6-isopropylphenol is electrophilic aromatic substitution (EAS). chemistrysteps.com In this process, an electrophile (an electron-seeking species) attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.com

General Mechanism of Electrophilic Aromatic Substitution:

Formation of the Electrophile: The reaction begins with the generation of a strong electrophile. For halogenation, this might involve the polarization of Br₂ with a Lewis acid, and for alkylation (like a Friedel-Crafts reaction), it involves generating a carbocation from an alkyl halide.

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of the phenol (B47542) attacks the electrophile. This is typically the slowest and therefore the rate-determining step of the reaction. ncert.nic.inutexas.edu The formation of this intermediate temporarily disrupts the aromaticity of the ring.

Deprotonation and Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic system. ncert.nic.in

In the case of this compound, the hydroxyl group is a powerful activating group, meaning it makes the ring much more reactive towards electrophiles than benzene itself. britannica.compressbooks.pub This high reactivity often means that harsh catalysts, like Lewis acids in Friedel-Crafts reactions, may not be necessary. chemistrysteps.com The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para relative to it. However, in this specific molecule, both ortho positions (2 and 6) and the para position (4) are already substituted. Therefore, further substitution on the ring is sterically and electronically disfavored and would require forcing conditions. Any potential reaction would likely target the hydroxyl group itself or involve displacement of one of the existing substituents, which is not a typical EAS pathway.

Stereochemical Aspects of Isopropyl Group Introduction

The synthesis of this compound itself involves the introduction of the isopropyl group, typically via a Friedel-Crafts alkylation reaction on a 4-bromo-2-fluorophenol (B1271925) precursor.

The mechanism involves the generation of an isopropyl carbocation ((CH₃)₂CH⁺) from a precursor like isopropyl chloride or propylene (B89431) with an acid catalyst. britannica.com This electrophile then attacks the phenol ring. The hydroxyl group of the precursor phenol directs the incoming isopropyl group to the ortho position. While the isopropyl group itself is achiral, its placement is a question of regioselectivity rather than stereoselectivity in the traditional sense of creating a chiral center. The introduction of the bulky isopropyl group at the ortho position (C6) creates significant steric hindrance around the hydroxyl group and the adjacent fluorine atom. youtube.comwikipedia.org This steric bulk is a critical factor in controlling the molecule's subsequent reactivity and conformation.

Role of Substituents (Bromine, Fluorine, Isopropyl) on Aromatic Reactivity

The electronic influence of each substituent can either donate or withdraw electron density from the aromatic ring, affecting its susceptibility to electrophilic attack.

Hydroxyl (-OH) Group: This is the most influential group. It is strongly electron-donating via resonance, where its lone pair electrons delocalize into the ring, greatly stabilizing the arenium ion intermediate. libretexts.org This resonance effect far outweighs its electron-withdrawing inductive effect (due to oxygen's electronegativity), making it a powerful activating group and an ortho, para-director. britannica.compressbooks.pub

Isopropyl (-CH(CH₃)₂) Group: This alkyl group is weakly electron-donating through an inductive effect, which helps to activate the ring and stabilize the carbocation intermediate.

The combined electronic profile of this compound is dominated by the activating resonance effect of the hydroxyl group, which makes the ring nucleophilic despite the presence of two deactivating halogen substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OH | Electron-withdrawing | Strongly electron-donating | Activating | Ortho, Para |

| -F | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |

| -Br | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |

| -CH(CH₃)₂ | Weakly electron-donating | N/A (Hyperconjugation) | Weakly Activating | Ortho, Para |

This table provides a qualitative summary of the electronic effects of the substituents.

Steric hindrance refers to the spatial bulk of a group, which can impede the approach of a reactant to a particular site. youtube.comwikipedia.org The isopropyl group is significantly bulkier than the fluorine atom on the opposite side of the hydroxyl group. youtube.com

This steric bulk has several consequences:

It shields the ortho position (C6) that it occupies, as well as the hydroxyl group itself.

In reactions involving the aromatic ring, the bulky nature of the isopropyl group would further disfavor any potential electrophilic attack at the already substituted C6 position.

It influences the molecule's preferred conformation, likely affecting bond angles and the orientation of the hydroxyl group. wikipedia.org

In electrophilic aromatic substitution reactions on substituted phenols, a bulky ortho-substituent will generally direct incoming electrophiles to the less hindered para position. youtube.com For this compound, since all ortho and para positions relative to the hydroxyl group are occupied, this steric hindrance reinforces the low likelihood of further substitution on the ring.

Kinetic Studies of Key Transformation Steps

While specific kinetic data for reactions involving this compound are not widely published, the general principles of EAS kinetics are well-established and applicable.

The rate law for such a reaction would typically be: Rate = k [Phenol Derivative] [Electrophile]

The rate of reaction is influenced by:

The nature of the substituents: Activating groups, like the -OH and isopropyl groups, stabilize the arenium ion intermediate, lowering the activation energy and increasing the reaction rate. Deactivating groups, like -F and -Br, destabilize the intermediate, increasing the activation energy and slowing the reaction. The powerful activating effect of the hydroxyl group is the dominant factor, ensuring that reactions like halogenation are generally fast. chemistrysteps.com

The strength of the electrophile: A more reactive electrophile will lead to a faster reaction.

Steric hindrance: As discussed, steric hindrance can slow down the rate of reaction at hindered sites. wikipedia.orgyoutube.com

No Data Available for Activation Energy Analysis of this compound

Despite a comprehensive search of scientific databases and chemical literature, no specific research findings, mechanistic investigations, or activation energy analyses for reactions involving the compound this compound could be located.

While information exists for related halogenated phenols, the strict requirement to focus solely on this compound prevents the inclusion of data from these other compounds. The user's request for an article structured around detailed research findings and data tables concerning the activation energy of this specific molecule cannot be fulfilled at this time due to a lack of available scientific studies.

Searches for the compound, identified by its CAS Number 852947-53-6, confirm its existence and availability from chemical suppliers. However, this availability has not yet translated into published research on its reaction kinetics or mechanisms.

Theoretical studies and methodologies for determining activation energies in similar molecules, such as other substituted bromophenols, are well-documented in the scientific literature. These studies often employ computational chemistry methods like Density Functional Theory (DFT) to model reaction pathways and calculate energy barriers. This established framework could be applied to this compound in future research.

Until such studies are conducted and published, a scientifically accurate and data-rich article on the mechanistic investigations and activation energy analysis of this compound, as per the specified outline, cannot be generated.

Advanced Spectroscopic and Structural Elucidation Studies for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 4-bromo-2-fluoro-6-isopropylphenol, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to unambiguously assign all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals.

To decipher the complex spin systems and establish connectivity within the this compound molecule, a suite of multi-dimensional NMR experiments is indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between vicinal and geminal protons. For instance, it would clearly show the correlation between the methine proton and the methyl protons of the isopropyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. It would be instrumental in assigning the carbon signals of the aromatic ring and the isopropyl group by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range couplings (typically 2-4 bonds). This would allow for the definitive assignment of quaternary carbons, such as the carbon atoms attached to the bromine, fluorine, hydroxyl, and isopropyl groups, by observing their correlations with nearby protons. For example, correlations between the aromatic protons and the isopropyl carbon atoms would confirm their relative positions.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of nuclei. A NOESY experiment could help to confirm the substitution pattern on the aromatic ring by observing through-space interactions between the isopropyl group protons and the adjacent aromatic proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general substituent effects. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 115 - 130 |

| Isopropyl CH | 3.0 - 3.5 | 25 - 30 |

| Isopropyl CH₃ | 1.2 - 1.4 | 20 - 25 |

| C-OH | - | 145 - 155 |

| C-F | - | 150 - 160 (with J-coupling) |

| C-Br | - | 110 - 120 |

| C-isopropyl | - | 135 - 145 |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for probing the local electronic environment of the fluorine nucleus. The ¹⁹F chemical shift is highly sensitive to the nature and position of other substituents on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei provides valuable structural information. The magnitude of these J-couplings (ⁿJF-H and ⁿJF-C) can help to confirm the substitution pattern. For instance, a three-bond coupling (³JF-H) to the adjacent aromatic proton would be expected.

Mass Spectrometry (MS) for Reaction Intermediates and Product Identification

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry would be employed to determine the precise mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high accuracy, confirming the presence of one bromine, one fluorine, and the expected number of carbon, hydrogen, and oxygen atoms. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster for the molecular ion, further corroborating the presence of a single bromine atom.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₉H₁₀BrFO)

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M]⁺ | 232.9926 | 234.9905 |

| [M+H]⁺ | 233.9999 | 235.9978 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure and bonding. For this compound, characteristic fragmentation pathways would be expected:

Loss of a methyl group ([M-CH₃]⁺): This is a common fragmentation for isopropyl-substituted compounds, leading to a stable benzylic-type carbocation.

Loss of the isopropyl group ([M-C₃H₇]⁺): This would result in a bromofluorophenol radical cation.

Loss of bromine radical ([M-Br]⁺): This fragmentation would yield a fluoroisopropylphenol cation.

Loss of CO: Following initial fragmentations, the loss of a neutral carbon monoxide molecule from the phenolic ring is a possibility.

The relative abundance of these fragment ions would provide further confirmation of the compound's structure. The fragmentation patterns of related brominated phenols often show a dominant loss of a methyl radical from an isopropyl group. researchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the isopropyl group would appear in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ range. The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically between 1000-1300 cm⁻¹ and 500-700 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations are often strong in Raman spectra. The technique would be particularly useful for observing the symmetric vibrations of the molecule and the C-Br bond, which can sometimes be weak in the IR spectrum.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational modes. researchgate.netresearchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2970 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1300 |

| C-Br | Stretching | 500 - 700 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves irradiating a single crystal of a compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the electron density distribution within the crystal, allowing for the elucidation of the molecular structure.

For a compound like this compound, a successful X-ray crystallographic study would provide invaluable insights into its solid-state conformation. Key structural parameters that would be determined include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom (carbon, hydrogen, oxygen, bromine, and fluorine) within the unit cell.

Bond Lengths, Bond Angles, and Torsion Angles: These geometric parameters define the molecule's connectivity and conformation, including the orientation of the isopropyl and hydroxyl groups relative to the substituted benzene (B151609) ring.

Intermolecular Interactions: The analysis would also reveal non-covalent interactions such as hydrogen bonding (likely involving the phenolic hydroxyl group) and halogen bonding, which govern the packing of molecules in the crystal lattice.

As of now, no published studies containing these crystallographic data for this compound are available.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Expected Information (if data were available) |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, Pbca, etc. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C-Br, C-F, C-O, O-H, C-C (aromatic, alkyl) |

| Key Bond Angles (°) | Angles around the aromatic ring and substituents |

| Intermolecular Forces | Presence and geometry of hydrogen bonds, etc. |

| Note: This table is for illustrative purposes only and does not contain experimental data. |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical information about the electronic transitions within a molecule. These methods are used to probe the energies of the ground and excited electronic states.

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure. For this compound, the UV-Vis spectrum would be expected to show absorption bands characteristic of a substituted phenol (B47542). The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the electronic effects of the bromo, fluoro, and isopropyl substituents on the aromatic ring.

Fluorescence Spectroscopy Fluorescence is the emission of light from a molecule after it has absorbed light. This process occurs when an electron returns from an excited singlet state to the ground state. Not all molecules that absorb UV light are fluorescent. The fluorescence spectrum, which is a plot of emission intensity versus wavelength, is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). A fluorescence study of this compound would determine its emission maxima, fluorescence quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime. The presence of the heavy bromine atom could potentially influence the fluorescence properties through the heavy-atom effect, which can promote intersystem crossing and reduce fluorescence intensity.

Currently, there are no published papers or database entries that provide specific UV-Vis absorption or fluorescence spectra for this compound.

Table 2: Hypothetical Electronic Spectroscopy Data for this compound

| Parameter | Expected Information (if data were available) |

| UV-Vis Absorption | |

| Absorption Maxima (λmax) | Wavelength(s) in nm |

| Molar Absorptivity (ε) | L mol⁻¹ cm⁻¹ at λmax |

| Solvent | The solvent used for the measurement |

| Fluorescence Emission | |

| Emission Maxima (λem) | Wavelength(s) in nm |

| Quantum Yield (ΦF) | A value between 0 and 1 |

| Fluorescence Lifetime (τ) | Time in nanoseconds (ns) |

| Stokes Shift | Difference between λem and λabs in nm |

| Note: This table is for illustrative purposes only and does not contain experimental data. |

Computational Chemistry Investigations of 4 Bromo 2 Fluoro 6 Isopropylphenol

Conformational Analysis and Energy Landscapes

The flexibility of the isopropyl group and the potential for intramolecular interactions necessitate a thorough conformational analysis to understand the three-dimensional space the molecule can occupy and the relative energies of its different shapes.

The rotation of the isopropyl group relative to the phenol (B47542) ring is a key conformational degree of freedom. By systematically rotating this group and calculating the energy at each step, a potential energy surface can be generated. This surface would reveal the energy barriers to rotation and identify the most stable (lowest energy) rotational conformers. The height of these rotational barriers provides information about the flexibility of the molecule at different temperatures.

The presence of a hydroxyl group, a fluorine atom, and a bromine atom on the phenolic ring suggests the possibility of intramolecular hydrogen bonding or other non-covalent interactions. For instance, a hydrogen bond could form between the hydroxyl proton and the adjacent fluorine atom. Computational methods can identify and quantify the strength of such interactions, which can significantly influence the molecule's preferred conformation and its chemical and physical properties.

Prediction of Spectroscopic Parameters

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By calculating spectroscopic parameters, researchers can gain a deeper understanding of experimental spectra or even predict what they should look like.

For 4-bromo-2-fluoro-6-isopropylphenol, calculations could predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities can be correlated with experimental data to assign specific vibrational modes to the stretching and bending of different bonds within the molecule. Similarly, NMR chemical shifts (¹H, ¹³C) can be calculated and compared to experimental spectra to aid in structure elucidation. UV-Vis spectra, which provide information about electronic transitions, can also be predicted using time-dependent DFT (TD-DFT) or other excited-state methods.

A hypothetical data table for predicted vibrational frequencies is presented below to illustrate the type of information that would be generated from such a study.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Data not available |

| C-H Stretch (Aromatic) | Data not available |

| C-H Stretch (Isopropyl) | Data not available |

| C=C Stretch (Aromatic) | Data not available |

| C-F Stretch | Data not available |

| C-Br Stretch | Data not available |

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound. The values in this table are placeholders and would be populated by performing the actual computational calculations.

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational methods, particularly the Gauge-Invariant Atomic Orbital (GIAO) method within DFT, are used to predict the Nuclear Magnetic Resonance (NMR) parameters. These calculations provide valuable information for structural elucidation by estimating the chemical shifts (δ) and spin-spin coupling constants (J).

Complete assignment of ¹⁵N and ¹³C chemical shifts in related heterocyclic and nucleoside compounds has been successfully achieved with the aid of DFT calculations, demonstrating the reliability of this approach. nih.gov The inclusion of solvent effects in these computational models often improves the accuracy of the predicted chemical shifts when compared to experimental values measured in solution. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is illustrative and based on established principles of substituent effects in computational NMR studies on analogous substituted phenols.

¹H NMR (in CDCl₃, 500 MHz)| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| OH | 5.5 - 6.5 | br s | - |

| H (Aromatic) | 7.1 - 7.3 | d | J(H,F) ≈ 8-10 |

| H (Aromatic) | 6.9 - 7.1 | d | J(H,H) ≈ 2-3 |

| CH (Isopropyl) | 3.1 - 3.4 | sept | J(H,H) = 6.9 |

¹³C NMR (in CDCl₃, 125 MHz)

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

|---|---|---|

| C-OH | 145 - 150 | J(C,F) ≈ 12-15 |

| C-F | 152 - 158 | J(C,F) ≈ 240-250 |

| C-isopropyl | 135 - 140 | - |

| C-H | 115 - 120 | J(C,F) ≈ 20-25 |

| C-Br | 110 - 115 | J(C,F) ≈ 4-6 |

| C-H | 125 - 130 | J(C,F) ≈ 3-5 |

| CH (Isopropyl) | 25 - 30 | - |

Vibrational Frequency Calculations

Vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. Theoretical calculations can predict the vibrational modes of a molecule, their frequencies, and their intensities. These calculations are typically performed using DFT methods, and the results are often scaled to correct for anharmonicity and other systematic errors. researchgate.net

For this compound, key vibrational modes would include the O-H stretch, aromatic C-H stretches, C-C ring vibrations, and vibrations corresponding to the C-F, C-Br, and C-O bonds. The calculated frequencies aid in the precise assignment of experimental spectra. Studies on similarly halogenated aromatic compounds have shown a good correlation between scaled DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra. researchgate.netdocumentsdelivered.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This data is illustrative and based on computational studies of similarly substituted phenols and aromatic compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch | 3550 - 3650 | Medium-Strong |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C-H stretch (isopropyl) | 2870 - 2960 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Strong |

| O-H bend | 1330 - 1410 | Medium |

| C-F stretch | 1200 - 1250 | Strong |

| C-O stretch | 1150 - 1200 | Strong |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a vital tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be too transient to observe experimentally.

Computational Studies of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) derivatives. wikipedia.org The regioselectivity and rate of these reactions are dictated by the electronic properties of the substituents on the aromatic ring. wikipedia.orgnih.gov For this compound, the ring has four substituents and one available position for substitution.

Activating Groups: The hydroxyl (-OH) and isopropyl groups are activating and ortho, para-directing due to resonance and inductive electron donation. wikipedia.org

Deactivating Groups: The fluoro (-F) and bromo (-Br) groups are deactivating due to their inductive electron withdrawal but are also ortho, para-directing because of resonance electron donation. wikipedia.org

Computational modeling can predict the outcome of an SEAr reaction by calculating the activation energies for electrophilic attack at the single available carbon position. This involves locating the transition state (Wheland intermediate or sigma complex) for the reaction pathway. The relative energies of these transition states determine the kinetic favorability of the reaction. The strong activating effect of the hydroxyl group, directing ortho and para to itself, combined with the ortho-directing isopropyl group, would strongly favor substitution at the C5 position (ortho to the hydroxyl and isopropyl groups).

Solvent Effects on Reactivity and Structure

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. acs.org Computational models can account for solvent effects using either implicit continuum models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

For this compound, solvent effects would be particularly important in several contexts:

Conformational Stability: The orientation of the hydroxyl and isopropyl groups can be influenced by hydrogen bonding interactions with protic solvents.

Acidity: The pKa of the phenolic proton is highly dependent on the solvent's ability to stabilize the resulting phenoxide anion. Polar protic solvents are particularly effective at this stabilization. acs.orglibretexts.org

Reaction Rates: The rates of both electrophilic and nucleophilic substitution reactions can be altered by the solvent. Polar solvents can stabilize charged intermediates and transition states, potentially lowering the activation energy barrier. libretexts.org For example, in SNAr reactions, the choice of solvent can sometimes influence the regioselectivity of the reaction. acs.org Computational studies can model these interactions to predict how reaction barriers and product stabilities change in different media.

Chemical Transformations and Derivatization Strategies of 4 Bromo 2 Fluoro 6 Isopropylphenol

Reactions at the Bromine Center

The carbon-bromine bond in 4-Bromo-2-fluoro-6-isopropylphenol is the more traditional site for transformations common to aryl bromides, such as cross-coupling and metal-halogen exchange reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond is generally more reactive than a C-F bond in standard palladium-catalyzed cycles involving oxidative addition. This reactivity difference allows for selective functionalization at the bromine-bearing carbon. Common coupling reactions include the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.orgmanchester.ac.uk

In a typical Suzuki-Miyaura coupling, this compound would react with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new C-C bond at the C4 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Illustrative Data: Palladium-Catalyzed Suzuki-Miyaura Coupling Note: The following data is illustrative and represents typical conditions and outcomes for Suzuki-Miyaura reactions on similar aryl bromides, as specific published data for this compound was not found.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 100 | 92 |

| Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 88 |

Direct nucleophilic displacement of bromine on an aromatic ring (SNAr) is generally difficult unless the ring is highly activated by potent electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. In this compound, the ring is not sufficiently activated for the facile displacement of bromide, which is a less effective leaving group than fluoride (B91410) in SNAr contexts. Therefore, this transformation is generally not a preferred synthetic route without the use of copper or palladium catalysts to facilitate the reaction.

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents. acs.org This is most commonly achieved using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. acs.orgnih.gov The reaction rate follows the trend I > Br > Cl, making the C-Br bond in this compound susceptible to this exchange while leaving the C-F bond intact. The resulting aryllithium species is a powerful nucleophile that can be quenched with various electrophiles to introduce a wide range of functional groups at the C4 position.

Illustrative Data: Halogen-Metal Exchange and Electrophilic Quenching Note: The following data is illustrative and represents typical conditions and outcomes for halogen-metal exchange on similar aryl bromides, as specific published data for this compound was not found.

| Reagent | Electrophile (E⁺) | Product (at C4) | Solvent | Temp (°C) |

| n-BuLi | DMF | -CHO | THF | -78 |

| t-BuLi | CO₂ | -COOH | Diethyl Ether | -78 |

| n-BuLi | (CH₃)₃SiCl | -Si(CH₃)₃ | THF | -78 to RT |

Reactions at the Fluorine Center

The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive. However, under specific conditions, particularly in electron-deficient aromatic systems, it can be a target for substitution or elimination.

In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate. The stability of this intermediate is enhanced by electron-withdrawing groups. Fluorine's high electronegativity makes it a powerful inductively withdrawing group, which can activate the ring towards nucleophilic attack. Consequently, and contrary to leaving group ability in SN1/SN2 reactions, fluorine is often the best leaving group among the halogens for SNAr reactions because it best stabilizes the intermediate.

For this compound, the fluorine atom is ortho to the hydroxyl group and meta to the bromine atom. The hydroxyl group (or its phenoxide form under basic conditions) is electron-donating, which would deactivate the ring towards SNAr at the C2 position. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to achieve substitution at the fluorine center.

Illustrative Data: Nucleophilic Aromatic Substitution of Fluorine Note: The following data is illustrative and represents typical conditions and outcomes for SNAr reactions on moderately activated fluoroarenes, as specific published data for this compound was not found.

| Nucleophile | Base | Solvent | Temp (°C) | Product (at C2) |

| Sodium methoxide | - | DMSO | 150 | Methoxy |

| Piperidine | K₂CO₃ | NMP | 180 | Piperidinyl |

| Sodium thiophenoxide | - | DMF | 130 | Phenylthio |

Selective defluorination is a challenging but increasingly important transformation. Recent research has explored enzymatic methods for the defluorination of fluorophenols. Studies on heme dehaloperoxidases have shown that these enzymes can catalyze the defluorination of compounds like 2,4,6-trifluorophenol. The proposed mechanism involves hydrogen atom abstraction from the phenolic hydroxyl group, followed by OH rebound to the aromatic ring and subsequent proton-assisted elimination of fluoride. While not demonstrated on this compound specifically, these findings suggest that biocatalytic approaches could be a potential future strategy for selective defluorination.

Another emerging strategy involves catalytic hydrogen fluoride (HF) shuttling, where a catalyst like BF₃·OEt₂ can mediate the transfer of HF from one molecule to another. This type of reaction could potentially be adapted for the controlled defluorination of specific fluorophenols.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a primary site for a variety of chemical modifications, including etherification and esterification, as well as oxidation and reduction reactions. These transformations are fundamental in altering the molecule's physical and chemical properties.

Etherification of phenols is a common strategy to protect the hydroxyl group or to introduce new functionalities. The Williamson ether synthesis is a classic method for this transformation, involving the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then reacts with an alkyl halide. wikipedia.org For a sterically hindered phenol like this compound, the choice of base and reaction conditions is crucial to achieve good yields.

Esterification, the reaction of the phenolic hydroxyl group with a carboxylic acid or its derivative, is another important derivatization. Acyl chlorides or anhydrides are often used in the presence of a base to form the corresponding phenyl esters. nih.gov These esters can serve as protecting groups or as intermediates for further transformations, such as the Fries rearrangement.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| Thymol | 2-chloropropane, TEA, diethyl ether | 2-Isopropoxy-1-isopropyl-4-methylbenzene | - | nih.gov |

| Carvacrol | Propionyl chloride, TEA | Carvacryl propionate | - | nih.gov |

| Thymol | Acrylic acid, DCC, DMAP, DCM | Thymol acrylate | Good | nih.gov |

The oxidation of phenols can lead to a variety of products, with quinones being a common outcome. The regioselectivity of this oxidation is highly dependent on the substituents present on the aromatic ring. For this compound, oxidation would likely lead to a substituted benzoquinone, although the specific isomer formed would depend on the oxidant and reaction conditions. The presence of the bulky isopropyl group and the electron-withdrawing fluorine and bromine atoms would influence the reaction's feasibility and outcome.

Conversely, the reduction of the phenolic hydroxyl group to an aromatic hydrogen is a challenging transformation that typically requires harsh conditions, such as catalytic hydrogenation at high temperatures or multi-step chemical sequences. libretexts.orglibretexts.orgyoutube.comyoutube.com

Transformations of the Isopropyl Group

The isopropyl group, while generally stable, can undergo specific chemical transformations, particularly at the benzylic position.

The oxidation of the isopropyl group's benzylic carbon is a known transformation for alkyl-substituted aromatic compounds. libretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize a benzylic C-H bond to a carboxylic acid. libretexts.orgyoutube.com In the case of this compound, this would result in the formation of a carboxylic acid at the position of the isopropyl group, provided the benzylic hydrogen is accessible. The reaction typically proceeds as long as there is at least one hydrogen atom on the benzylic carbon. libretexts.org

The reduction of the isopropyl group is not a common transformation under standard laboratory conditions.

Rearrangement reactions involving the isopropyl group on a phenol ring are not common. However, rearrangements of acyl groups derived from the phenolic ester, such as the Fries rearrangement, are well-documented. wikipedia.orgchemistrylearner.com This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically to the ortho or para position, catalyzed by a Lewis acid. wikipedia.orgorganic-chemistry.org For an ester of this compound, the ortho position is blocked, so migration would be directed to the available ortho position relative to the hydroxyl group. The reaction conditions, particularly temperature, can influence the regioselectivity. wikipedia.orgchemistrylearner.com

Another important rearrangement is the Claisen rearrangement, which occurs with allyl phenyl ethers. wikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.org If an allyl ether of this compound were synthesized, it could undergo a thermal or Lewis acid-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to introduce an allyl group onto the aromatic ring. wikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.org Since both ortho positions are substituted, the rearrangement would likely proceed to the para position, followed by a subsequent Cope rearrangement if the initial ortho product were to form. wikipedia.orgorganic-chemistry.org

| Rearrangement Type | General Reactant | General Product | Key Features |

| Fries Rearrangement | Phenyl ester | Hydroxy aryl ketone | Lewis acid-catalyzed, ortho and para selective. wikipedia.orgorganic-chemistry.org |

| Claisen Rearrangement | Allyl phenyl ether | Allylphenol | Thermal or Lewis acid-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. wikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.org |

Multi-functional Group Reactivity and Chemoselectivity

The presence of multiple functional groups on the aromatic ring of this compound raises the question of chemoselectivity in its reactions. The bromine atom, in particular, offers a handle for cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net The success of such a reaction would depend on the selective activation of the C-Br bond in the presence of the other functional groups.

In polyhalogenated aromatic compounds, the chemoselectivity of palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric effects. researchgate.netnih.govescholarship.org The general order of reactivity for halogens in these reactions is I > Br > Cl > F. This suggests that the C-Br bond in this compound would be significantly more reactive than the C-F bond under typical Suzuki-Miyaura conditions. The steric hindrance from the adjacent isopropyl group could also play a role in the reactivity of the C-Br bond. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to achieve selective coupling at a specific halogen site. researchgate.net

Ortho-Directed Metalation and Lithiation Strategies

The functionalization of polysubstituted phenols is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecules from readily available starting materials. For a molecule such as this compound, ortho-directed metalation (DoM) presents a powerful strategy for the regioselective introduction of electrophiles. This process relies on the ability of a heteroatom-containing functional group to direct a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. uwindsor.cawikipedia.org

In the case of this compound, the hydroxyl group, upon deprotonation to the corresponding phenoxide, serves as the primary directing group. The choice of the organolithium reagent and reaction conditions is critical in achieving the desired regioselectivity. Strong, sterically hindered bases such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or tert-butyllithium (B1211817) (t-BuLi) are commonly employed. uwindsor.ca The lithiation of the aromatic ring is a result of the coordination of the lithium cation to the oxygen of the phenoxide, which increases the acidity of the adjacent protons. wikipedia.org

The regiochemical outcome of the lithiation of this compound is influenced by the interplay of the electronic and steric effects of the substituents. The directing power of the substituents generally follows the order: -OH > -F > -Br > -alkyl. However, the phenoxide is a much stronger directing group than the neutral hydroxyl. The fluorine atom, being a moderate directing group, can also influence the site of metalation. organic-chemistry.org The bulky isopropyl group at the 6-position will sterically hinder deprotonation at this position, making the proton at the 3-position the most likely site for lithiation.

A plausible ortho-directed metalation strategy for this compound would involve the initial deprotonation of the phenolic proton with one equivalent of a strong base, followed by the ortho-lithiation at the C3 position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a new functional group.

Table 1: Hypothetical Ortho-Directed Metalation and Functionalization of this compound

| Entry | Reagents and Conditions | Electrophile | Product |

| 1 | 1. n-BuLi (2.2 eq.), THF, -78 °C, 2 h | 2. DMF | 3-Formyl-4-bromo-2-fluoro-6-isopropylphenol |

| 2 | 1. s-BuLi (2.2 eq.), TMEDA, Et₂O, -78 °C, 2 h | 2. (CH₃)₃SiCl | 4-Bromo-2-fluoro-6-isopropyl-3-(trimethylsilyl)phenol |

| 3 | 1. t-BuLi (2.2 eq.), THF, -78 °C, 2 h | 2. I₂ | 4-Bromo-2-fluoro-3-iodo-6-isopropylphenol |

This table presents hypothetical reactions based on established principles of ortho-directed metalation.

Selective Transformations in the Presence of Multiple Halogens and Alkyl Groups

The presence of multiple reactive sites on a molecule, such as the bromine and fluorine atoms in this compound, necessitates the use of selective transformation strategies. The differential reactivity of the carbon-halogen bonds can be exploited to achieve regioselective functionalization. Generally, the C-Br bond is weaker and more susceptible to cleavage in many reactions, such as cross-coupling and certain nucleophilic substitutions, compared to the more robust C-F bond.

For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Heck reactions, the oxidative addition of the palladium catalyst to the C-Br bond is significantly faster than to the C-F bond. This allows for the selective replacement of the bromine atom while leaving the fluorine atom intact. The choice of catalyst, ligands, and reaction conditions is crucial to ensure high selectivity and prevent side reactions.

The isopropyl group at the 6-position can also influence the reactivity of the molecule. Its steric bulk can hinder transformations at the adjacent C-F bond and the phenolic hydroxyl group. Conversely, the electronic-donating nature of the alkyl group can modulate the reactivity of the aromatic ring in electrophilic substitution reactions, although such reactions are less common for highly substituted phenols.

Another avenue for selective transformation involves the manipulation of the hydroxyl group. It can be protected with a suitable protecting group to prevent its interference in subsequent reactions or to alter its directing ability in metalation reactions. For example, conversion to a bulky silyl (B83357) ether could further enhance the steric hindrance around the 2-fluoro substituent.

Table 2: Hypothetical Selective Transformations of this compound

| Entry | Reaction Type | Reagents and Conditions | Product |

| 1 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | 2-Fluoro-6-isopropyl-[1,1'-biphenyl]-4-ol |

| 2 | Stille Coupling | Tributyl(vinyl)stannane, Pd(PPh₃)₄, LiCl, Toluene, 100 °C | 2-Fluoro-6-isopropyl-4-vinylphenol |

| 3 | Buchwald-Hartwig Amination | Aniline (B41778), Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 110 °C | 4-Amino-2-fluoro-6-isopropylphenol |

| 4 | Hydrodehalogenation | H₂, Pd/C, Et₃N, Ethanol, rt | 2-Fluoro-6-isopropylphenol (B14039784) |

This table presents hypothetical reactions based on established principles of selective catalysis and transformations.

Applications in Complex Chemical Synthesis and Material Science Precursors

Utilization as a Building Block for Heterocyclic Compounds

The molecular architecture of 4-Bromo-2-fluoro-6-isopropylphenol makes it an adept precursor for the synthesis of various heterocyclic systems. The bromine atom is a key functional group that facilitates the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. ncert.nic.inrwth-aachen.de By analogy with the reactivity of similar compounds like 4-bromo-2-fluorophenol (B1271925), this scaffold can be used to construct complex heterocyclic cores. sigmaaldrich.com

For instance, the bromine atom can readily participate in Suzuki-Miyaura, Stille, and Negishi coupling reactions to introduce aryl, heteroaryl, or alkyl groups, forming the backbone of more complex structures. ikm.org.mynih.govmdpi.com The synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles has been demonstrated starting from 2,4-dibromothiazole, showcasing how a bromo-substituted heterocyclic can be further functionalized in a regioselective manner. nih.gov Similarly, 4-bromo-2-fluorophenol serves as a starting material for synthesizing heterocyclic compounds such as 2-phenylpyran-4-ones and 1,4-disubstituted 3-cyano-2-pyridones. sigmaaldrich.com

The phenolic hydroxyl group offers another route to heterocycles, particularly those containing oxygen, through reactions like Williamson ether synthesis or condensation with appropriate difunctional reagents. The presence of the ortho-fluoro and ortho-isopropyl groups can direct these reactions and influence the final conformation of the product.

Table 7.1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | Synthetic Strategy | Relevant Analogue Reaction |

|---|---|---|

| Phenylpyranones | Palladium-catalyzed coupling followed by cyclization | Synthesis from 4-bromo-2-fluorophenol. sigmaaldrich.com |

| Pyridones | Multi-step synthesis involving coupling and condensation | Synthesis of 1,4-disubstituted 3-cyano-2-pyridones from 4-bromo-2-fluorophenol. sigmaaldrich.com |

| Bithiazoles | Regioselective cross-coupling reactions (e.g., Negishi, Stille) | Synthesis from 2,4-dibromothiazole. nih.gov |

Role in the Synthesis of Functional Organic Materials

Phenolic compounds are fundamental building blocks for a variety of functional materials, including polymers and dyes. rsc.org The specific combination of substituents on this compound allows for its potential incorporation into specialized materials with tailored properties.

Halogenated phenols are established precursors for high-performance polymers such as poly(phenylene oxide)s (PPOs) and other aromatic resins. The bromine atom on this compound can serve as a reactive site for polymerization through various coupling chemistries. This would allow the integration of the fluoro- and isopropyl-substituted phenolic unit into a polymer backbone, potentially conferring properties such as increased thermal stability, flame retardancy, and modified solubility.

Azo dyes are a major class of synthetic colorants, typically synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner, such as a phenol (B47542). nih.govsphinxsai.comcuhk.edu.hk In this context, this compound can act as the coupling component, reacting with a diazonium salt to form a highly substituted azo dye. The color and properties of the resulting dye would be directly influenced by the electronic effects of the bromine, fluorine, and isopropyl groups. plantarchives.org

Furthermore, related structures have shown utility in more advanced applications. For example, 4-bromo-2,6-difluoroaniline (B33399) is a known building block for azo-dyes and has been used to create palladium-azobenzene complexes that exhibit photo-switching properties, allowing for reversible changes between two distinct self-assembled structures. ossila.com By analogy, incorporating this compound into similar azobenzene (B91143) systems could lead to new photo-responsive materials.

Integration into Organometallic Complexes and Ligands

The synthesis of bulky phenoxide ligands is a cornerstone of organometallic chemistry, leading to catalysts and complexes with unique reactivity. A well-known example is methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), a highly effective Lewis acid catalyst derived from the sterically hindered 4-bromo-2,6-di-tert-butylphenol. orgsyn.org

Following this precedent, this compound can be deprotonated at its acidic hydroxyl group to form a bulky phenoxide ligand. This ligand can coordinate with a variety of metal centers (e.g., Al, Ti, Zr, Cu). The steric bulk of the isopropyl group, combined with the electronic influence of the ortho-fluoro and para-bromo substituents, would modulate the properties of the resulting metal complex, affecting its catalytic activity, selectivity, and stability. These tailored ligands are instrumental in developing catalysts for polymerization, asymmetric synthesis, and other fine chemical transformations.

Development of Advanced Synthetic Intermediates

The reactivity of its distinct functional groups allows this compound to be converted into other valuable synthetic intermediates, such as anilines, aldehydes, and carboxylic acids. These transformations significantly broaden its utility in organic synthesis.

The conversion of the bromo-phenol scaffold into other key intermediates relies on established synthetic methodologies targeting the aryl bromide functionality.

Anilines: The transformation of an aryl bromide to an aniline (B41778) can be achieved via modern cross-coupling methods like the Buchwald-Hartwig amination. This reaction would replace the bromine atom with an amino group (-NH₂) or a substituted amine, yielding a highly functionalized aniline derivative. Such fluorinated and alkylated anilines are valuable precursors in medicinal chemistry and material science. ossila.com

Aldehydes: A standard method for converting aryl bromides to benzaldehydes involves a halogen-metal exchange, typically using an organolithium reagent, followed by quenching the resulting aryllithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF). orgsyn.org This two-step procedure would transform this compound into the corresponding hydroxybenzaldehyde derivative.

Carboxylic Acids: The synthesis of a carboxylic acid from the aryl bromide follows a similar path. The intermediate aryllithium or a corresponding Grignard reagent can be reacted with carbon dioxide (CO₂) to install a carboxyl group (-COOH) onto the aromatic ring. nih.gov This creates a versatile benzoic acid derivative that can participate in a host of subsequent reactions.

Table 7.4.1: Synthetic Transformations of this compound

| Target Intermediate | Functional Group Transformation | Typical Reagents | Resulting Compound Class |

|---|---|---|---|